molecular formula C9H19N4O2+ B10759668 5-N-Allyl-arginine

5-N-Allyl-arginine

Cat. No.: B10759668
M. Wt: 215.27 g/mol
InChI Key: ZPQWZDPOLXVMOU-ZETCQYMHSA-O
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Description

5-N-Allyl-arginine is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at the fifth position of the arginine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Allyl-arginine typically involves the alkylation of arginine with an allyl halide. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 5-N-Allyl-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted arginine derivatives .

Comparison with Similar Compounds

Uniqueness: 5-N-Allyl-arginine is unique due to its specific inhibition of nitric oxide synthase and the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other arginine derivatives .

Properties

Molecular Formula

C9H19N4O2+

Molecular Weight

215.27 g/mol

IUPAC Name

[(4S)-4-amino-4-carboxybutyl]-[amino-(prop-2-enylamino)methylidene]azanium

InChI

InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1

InChI Key

ZPQWZDPOLXVMOU-ZETCQYMHSA-O

Isomeric SMILES

C=CCNC(=[NH+]CCC[C@@H](C(=O)O)N)N

Canonical SMILES

C=CCNC(=[NH+]CCCC(C(=O)O)N)N

Origin of Product

United States

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